6-Methoxy-2-methylpyridine-3-carboxylic acid
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Overview
Description
6-Methoxy-2-methylpyridine-3-carboxylic acid, also known as 6-Methoxypicolinic acid, is a heterocyclic building block . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring bearing a carboxylic acid group . The empirical formula is C7H7NO3 and the molecular weight is 153.14 .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 130-134 °C . It is slightly soluble in water .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 6-Methoxy-2-methylpyridine-3-carboxylic acid, play a crucial role in bioprocesses. They can be produced fermentatively by engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae. However, at certain concentrations, these acids can inhibit microbial growth, affecting yields and titer. This inhibition is significant because many carboxylic acids are used as food preservatives. Understanding the effects of these acids on microbes can inform metabolic engineering strategies to improve microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The production of organic acids through fermentative routes has increased interest in their recovery from aqueous streams, notably via liquid-liquid extraction (LLX). Research into novel solvents, including ionic liquids and improvements in traditional solvent systems, aims to enhance the efficiency and economic feasibility of this process. The solvent developments for LLX of carboxylic acids offer insights into optimizing solvent selection and regeneration strategies, essential for sustainable and efficient carboxylic acid recovery processes (Sprakel & Schuur, 2019).
Synthesis of Weinreb Amides and Derivatives
Weinreb amides, or N-methoxy-N-methylamides, serve as intermediates in organic synthesis, offering an efficient route to aldehydes or ketones from carboxylic acids, acid chlorides, and esters. The conversion to Weinreb Amides, followed by treatment with organometallic reagents, enables the formation of stable ketones. This process highlights the importance of this compound and similar compounds in facilitating complex organic transformations, emphasizing their role in the synthesis of a wide range of chemical products (Khalid, Mohammed, & Kalo, 2020).
Antioxidant and Microbiological Activity of Carboxylic Acids
Natural carboxylic acids from plants are known for their biological activity. Comparing structural differences among selected acids reveals their impact on antioxidant, antimicrobial, and cytotoxic activities. These studies help understand how the structure of carboxylic acids, including methoxy groups and carboxylic functionalities, influences their biological and pharmacological properties, providing a foundation for developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Bioisosteres in Drug Design
The carboxylic acid group is pivotal in pharmacophore design, with bioisosteres offering alternatives to overcome toxicity, stability, or permeability issues associated with carboxylic acid-containing drugs. Novel carboxylic acid bioisosteres, including those derived from this compound, demonstrate the continuous evolution in drug design to enhance pharmacological profiles through innovative chemical modifications (Horgan & O’ Sullivan, 2021).
Safety and Hazards
properties
IUPAC Name |
6-methoxy-2-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJDKDPPYPBOEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694171 |
Source
|
Record name | 6-Methoxy-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1227515-71-0 |
Source
|
Record name | 6-Methoxy-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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